

Spectroscopic Profile of 7-Bromoquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-Bromoquinolin-2(1H)-one**

Cat. No.: **B152722**

[Get Quote](#)

Introduction: **7-Bromoquinolin-2(1H)-one** is a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. Its structural elucidation and characterization are fundamentally reliant on modern spectroscopic techniques. This guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **7-Bromoquinolin-2(1H)-one**. While experimental spectra are not widely available in the public domain, this document outlines the predicted data based on the compound's structure, offering a valuable resource for researchers, scientists, and professionals in drug development.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **7-Bromoquinolin-2(1H)-one**. These predictions are based on established principles of spectroscopy and the known effects of the compound's functional groups and aromatic system.

Table 1: Predicted ^1H NMR Spectroscopic Data

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H1 (N-H)	11.0 - 12.0	Singlet (broad)	-	1H
H3	~ 6.5	Doublet	~ 9.5	1H
H4	~ 7.8	Doublet	~ 9.5	1H
H5	~ 7.6	Doublet	~ 8.5	1H
H6	~ 7.4	Doublet of doublets	~ 8.5, ~2.0	1H
H8	~ 7.9	Doublet	~ 2.0	1H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Chemical Shift (δ , ppm)
C2 (C=O)	~ 162
C3	~ 122
C4	~ 140
C4a	~ 120
C5	~ 129
C6	~ 125
C7 (C-Br)	~ 118
C8	~ 132
C8a	~ 138

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3200 - 3000	Medium (broad)
C-H Stretch (Aromatic)	3100 - 3000	Medium
C=O Stretch (Amide)	1660 - 1640	Strong
C=C Stretch (Aromatic)	1600 - 1450	Medium-Strong
C-N Stretch	1350 - 1200	Medium
C-Br Stretch	650 - 550	Medium-Strong

Table 4: Predicted Mass Spectrometry Data

Ion	m/z	Comments
[M] ⁺	223	Molecular ion containing ⁷⁹ Br
[M+2] ⁺	225	Molecular ion containing ⁸¹ Br (approx. same intensity as M ⁺)
[M-CO] ⁺	195/197	Loss of carbon monoxide
[M-Br] ⁺	144	Loss of bromine radical
[M-HBr] ⁺	142	Loss of hydrogen bromide

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data for a solid organic compound such as **7-Bromoquinolin-2(1H)-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

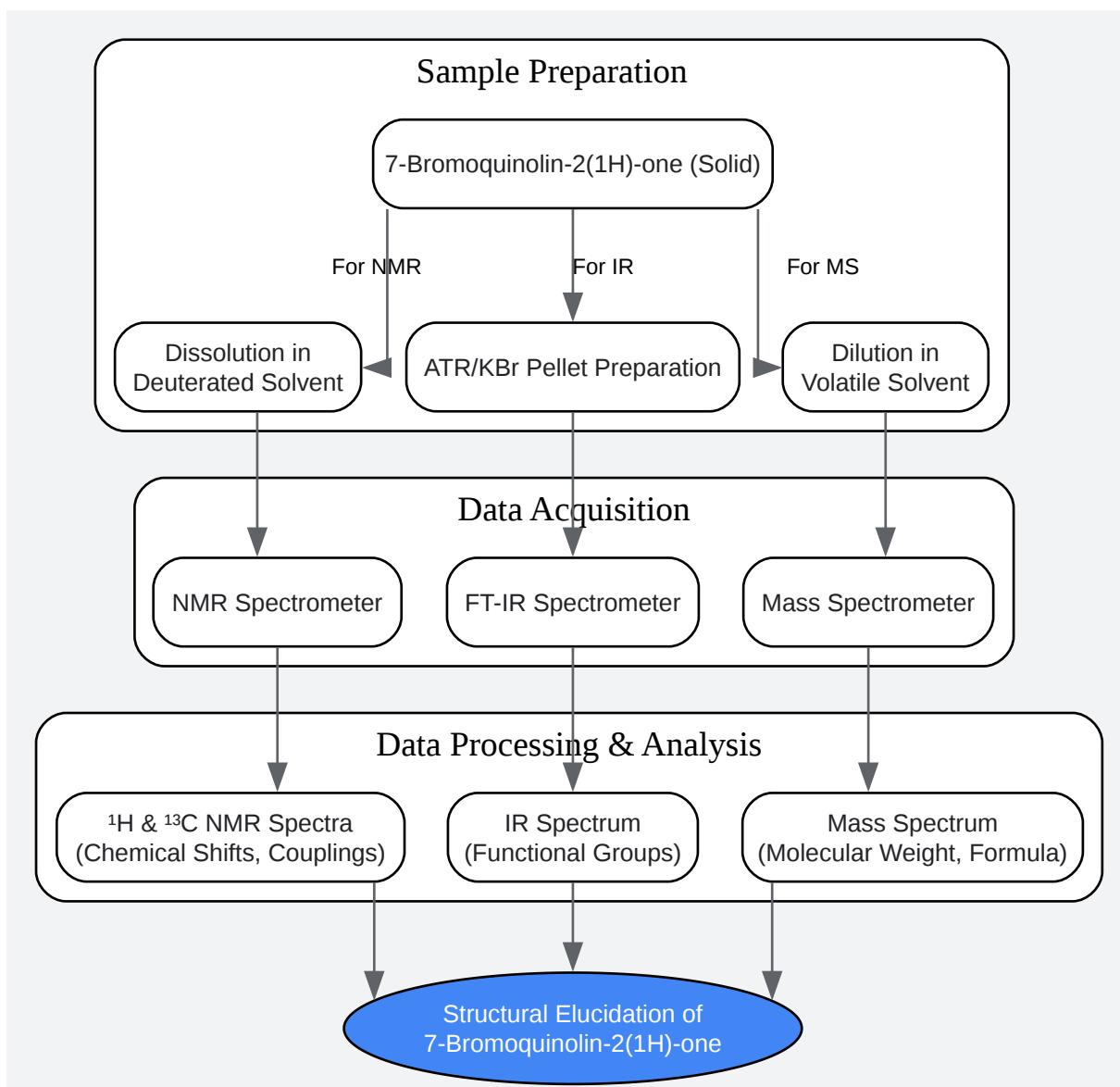
- Accurately weigh approximately 5-10 mg of **7-Bromoquinolin-2(1H)-one** for ^1H NMR and 20-50 mg for ^{13}C NMR.
- Transfer the solid to a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3). The choice of solvent is critical for dissolving the sample and avoiding overlapping signals.
- If necessary, gently warm or sonicate the sample to ensure complete dissolution.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.

- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shim the magnetic field to achieve maximum homogeneity and resolution. This can be done manually or automatically.
 - Tune and match the probe to the desired nucleus (^1H or ^{13}C).
 - Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ^{13}C NMR, a greater number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
 - Acquire the free induction decay (FID) signal.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
 - Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
 - Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

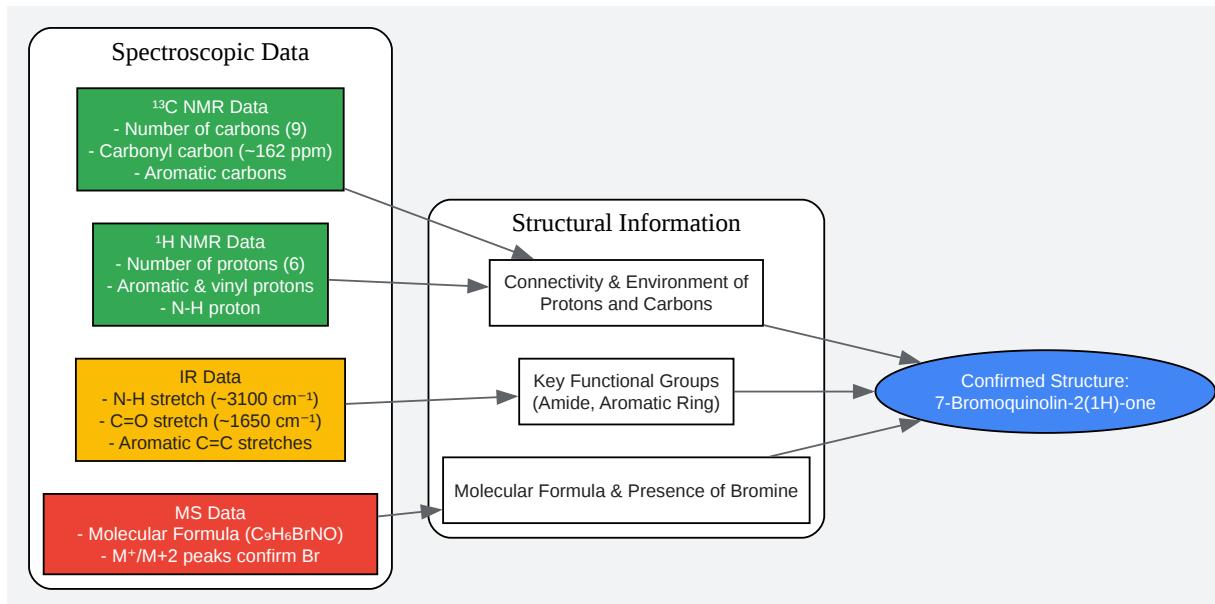
Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of solid **7-Bromoquinolin-2(1H)-one** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind a small amount (1-2 mg) of **7-Bromoquinolin-2(1H)-one** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Place the mixture into a pellet press and apply high pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Place the ATR accessory with the sample or the KBr pellet into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.


Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **7-Bromoquinolin-2(1H)-one** in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
 - In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
 - The resulting ions are accelerated into the mass analyzer.
- Data Acquisition (Electrospray Ionization - ESI):
 - Introduce the sample solution into the ESI source via direct infusion or after separation by liquid chromatography (LC-MS).
 - A high voltage is applied to the solution as it exits a capillary, creating a fine spray of charged droplets.
 - The solvent evaporates, leading to the formation of gas-phase ions (typically protonated molecules, $[M+H]^+$).
- Mass Analysis and Detection:
 - The ions are separated in the mass analyzer based on their mass-to-charge (m/z) ratio.
 - The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .
- Data Analysis:
 - Identify the molecular ion peak to determine the molecular weight. The characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br in a nearly 1:1 ratio) should be observed in the molecular ion cluster.

- Analyze the fragmentation pattern to gain further structural information.


Visualization of Spectroscopic Workflow and Data Interpretation

The following diagrams illustrate the general workflow of spectroscopic analysis and the logical relationship between different spectroscopic techniques for the structural elucidation of **7-Bromoquinolin-2(1H)-one**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **7-Bromoquinolin-2(1H)-one**.

[Click to download full resolution via product page](#)

Caption: Contribution of spectroscopic data to structural elucidation.

- To cite this document: BenchChem. [Spectroscopic Profile of 7-Bromoquinolin-2(1H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b152722#spectroscopic-data-of-7-bromoquinolin-2-1h-one-nmr-ir-ms\]](https://www.benchchem.com/product/b152722#spectroscopic-data-of-7-bromoquinolin-2-1h-one-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com